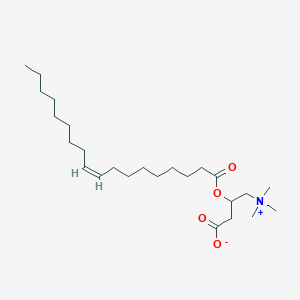
Oleoilcarnitina
Descripción general
Descripción
Oleoylcarnitine is an acylcarnitine, specifically an ester of oleic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Oleoylcarnitine is a long-chain acylcarnitine that accumulates in the human body under certain metabolic conditions, such as fasting .
Aplicaciones Científicas De Investigación
Oleoylcarnitine has several scientific research applications:
Mecanismo De Acción
Target of Action
Oleoylcarnitine primarily targets the glycine transporter 2 (GlyT2) . It acts as an inhibitor of GlyT2, displaying selectivity for GlyT2 over GlyT1 . Additionally, oleoylcarnitine is involved in the transport of long-chain fatty acids into the mitochondria .
Mode of Action
Oleoylcarnitine interacts with its targets by inhibiting GlyT2 . This inhibition is thought to serve as a feedback inhibition mechanism of insulin action . In healthy subjects, increased concentrations of insulin effectively inhibit long-chain acylcarnitine production .
Biochemical Pathways
Oleoylcarnitine is generally formed through esterification with long-chain fatty acids obtained from the diet . Its main function is to ensure long-chain fatty acid transport into the mitochondria . This role is crucial in the β-oxidation pathway, where fatty acids are oxidized .
Pharmacokinetics
The pharmacokinetics of carnitine and short-chain acylcarnitines, like oleoylcarnitine, are characterized by multicompartmental kinetics with prolonged absorption and low bioavailability of oral doses . They also exhibit slow distribution into tissues and high, concentration-dependent renal clearance .
Result of Action
The action of oleoylcarnitine results in increased intracellular content of long-chain acylcarnitines . This increase is thought to serve as a feedback inhibition mechanism of insulin action . In addition, oleoylcarnitine enhances sphere formation by HCC cells via STAT3 activation .
Action Environment
The action of oleoylcarnitine is influenced by environmental factors such as diet and metabolic conditions. For instance, oleoylcarnitine accumulates during certain metabolic conditions, such as fasting . Moreover, in obesity-driven and NASH-driven hepatocellular carcinoma (HCC), metabolic reprogramming mediated by the downregulation of CPT2 enables HCC cells to escape lipotoxicity and promotes hepatocarcinogenesis .
Análisis Bioquímico
Biochemical Properties
Oleoylcarnitine is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), which are crucial for the transport of long-chain fatty acids into the mitochondria . These enzymes facilitate the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. Oleoylcarnitine also interacts with glycine transporter 2 (GlyT2), inhibiting its function . This interaction is significant in the context of neurotransmitter regulation and has implications for neurological health.
Cellular Effects
Oleoylcarnitine has been shown to influence various cellular processes. In hepatocellular carcinoma (HCC) cells, oleoylcarnitine enhances the self-renewal properties of cancer stem cells through the activation of the signal transducer and activator of transcription 3 (STAT3) pathway . This activation leads to increased cell proliferation and survival, contributing to cancer progression. Additionally, oleoylcarnitine has been associated with the suppression of fatty acid β-oxidation, leading to the accumulation of lipid intermediates in cells . This accumulation can have various effects on cellular metabolism and energy homeostasis.
Molecular Mechanism
At the molecular level, oleoylcarnitine exerts its effects through several mechanisms. It binds to and inhibits the activity of glycine transporter 2 (GlyT2), which affects neurotransmitter levels in the synaptic cleft . This inhibition can modulate synaptic transmission and has potential therapeutic implications for neurological disorders. Oleoylcarnitine also activates the STAT3 signaling pathway in cancer cells, promoting cell proliferation and survival . Furthermore, the accumulation of oleoylcarnitine in cells can lead to feedback inhibition of insulin action, affecting glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleoylcarnitine have been observed to change over time. Studies have shown that oleoylcarnitine levels can accumulate in cells and tissues under certain conditions, such as high-fat diets or metabolic disorders . This accumulation can lead to long-term changes in cellular function, including alterations in energy metabolism and lipid homeostasis. Additionally, oleoylcarnitine has been found to be relatively stable in laboratory conditions, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of oleoylcarnitine vary with different dosages in animal models. At low to moderate doses, oleoylcarnitine has been shown to enhance fatty acid metabolism and improve energy homeostasis . At high doses, oleoylcarnitine can lead to toxic effects, including liver damage and metabolic disturbances . These adverse effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
Oleoylcarnitine is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is synthesized from oleic acid and carnitine through the action of carnitine acyltransferases . Once formed, oleoylcarnitine can be transported into the mitochondria, where it undergoes β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially during periods of increased energy demand .
Transport and Distribution
Within cells, oleoylcarnitine is transported and distributed through the action of specific transporters and binding proteins. The carnitine-acylcarnitine translocase (CACT) plays a key role in transporting oleoylcarnitine across the mitochondrial membrane . Additionally, organic cation transporters (OCTNs) are involved in the distribution of oleoylcarnitine within tissues, facilitating its uptake and accumulation in specific cellular compartments .
Subcellular Localization
Oleoylcarnitine is primarily localized within the mitochondria, where it participates in fatty acid β-oxidation . The subcellular localization of oleoylcarnitine is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for its function in energy metabolism and cellular homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleoylcarnitine can be synthesized through the esterification of oleic acid with carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the reactants .
Industrial Production Methods
Industrial production of oleoylcarnitine involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Oleoylcarnitine undergoes various chemical reactions, including:
Oxidation: Oleoylcarnitine can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction of oleoylcarnitine can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different acylcarnitine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various acylcarnitine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Palmitoylcarnitine
- Stearoylcarnitine
- Myristoylcarnitine
- Octanoylcarnitine
- Linoleoylcarnitine
Uniqueness
Oleoylcarnitine is unique due to its specific fatty acid composition (oleic acid) and its role in inhibiting the GlyT2 transporter. This sets it apart from other acylcarnitines, which may have different fatty acid components and biological activities .
Propiedades
IUPAC Name |
3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119871 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-05-5 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


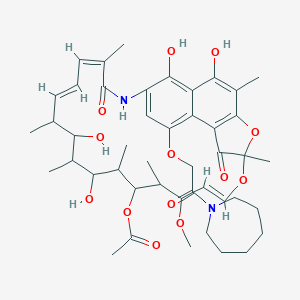
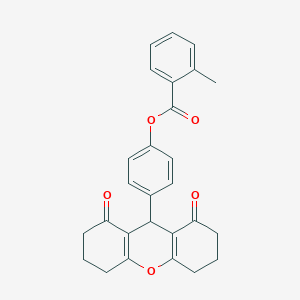
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
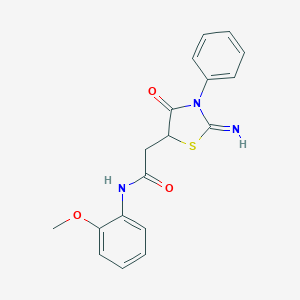
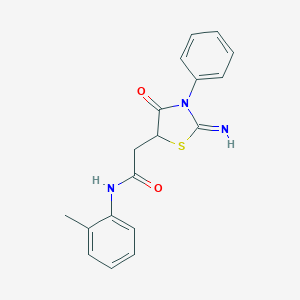
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
